molecular formula C22H25NO6 B1674609 gamma-Lumicolchicine CAS No. 6901-14-0

gamma-Lumicolchicine

Cat. No.: B1674609
CAS No.: 6901-14-0
M. Wt: 399.4 g/mol
InChI Key: VKPVZFOUXUQJMW-LXIYXOSZSA-N
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Preparation Methods

Chemical Reactions Analysis

Lumicolchicine gamma undergoes various chemical reactions, including:

Properties

CAS No.

6901-14-0

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide

InChI

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1

InChI Key

VKPVZFOUXUQJMW-LXIYXOSZSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Appearance

Solid powder

490-24-4
6901-13-9
6901-14-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta Lumicolchicine
beta-Lumicolchicine
gamma Lumicolchicine
gamma-Lumicolchicine
Lumicolchicines

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does γ-lumicolchicine differ from colchicine in its mechanism of action?

A: While colchicine exerts its effects primarily by binding to tubulin and disrupting microtubule assembly [, , , , ], γ-lumicolchicine demonstrates significantly less interaction with microtubules [, , , , , ]. This difference arises from subtle variations in their three-dimensional structures, which affect their binding affinity for tubulin.

Q2: What evidence suggests that γ-lumicolchicine does not significantly affect microtubule dynamics?

A2: Several studies have demonstrated that γ-lumicolchicine, unlike colchicine, does not:

  • Inhibit the engulfment of yeast cells by monocytes, a process known to be dependent on microtubules [].
  • Inhibit the antiproteolytic action of osmotic cell swelling, which is linked to microtubule-dependent alterations in lysosomal pH [].
  • Affect the number of neurotubules in cat autonomic nerves [].
  • Inhibit microcrystal-induced tyrosine phosphorylation in neutrophils, a process sensitive to colchicine's microtubule-disrupting effects [].

Q3: Are there any biological activities attributed to γ-lumicolchicine?

A: Although γ-lumicolchicine is generally considered inactive regarding microtubule disruption, research suggests it might influence other cellular processes. For instance, γ-lumicolchicine has been shown to depress the adherence of yeast cells to monocytes, possibly by interfering with nucleoside transport across the cell membrane [].

Q4: How does the structure of γ-lumicolchicine relate to its activity?

A: γ-Lumicolchicine is a stereoisomer of β-lumicolchicine, both formed through photoisomerization of colchicine []. The specific stereochemical differences between these isomers contribute to their distinct biological activities. While the precise structural features responsible for γ-lumicolchicine's effects on cell adherence remain to be fully elucidated, they likely involve interactions with specific molecular targets distinct from tubulin [].

Q5: What research applications benefit from using γ-lumicolchicine?

A5: γ-Lumicolchicine serves as a crucial control compound in experiments investigating the effects of colchicine. Its diminished interaction with microtubules makes it ideal for:

  • Discriminating between microtubule-dependent and -independent effects of colchicine: By comparing the effects of colchicine and γ-lumicolchicine in parallel, researchers can determine whether observed changes are specifically due to microtubule disruption or involve alternative mechanisms [, , ].
  • Validating the specificity of colchicine's action on a particular pathway: If γ-lumicolchicine fails to elicit a similar response as colchicine, it reinforces that colchicine's effect is likely mediated through its interaction with microtubules [].

Q6: Has γ-lumicolchicine been identified in natural sources?

A: Yes, γ-lumicolchicine, along with other colchicine derivatives, has been isolated from the plant Androcymbium melanthioides [] and Colchicum cilicicum [].

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